Benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an oxazolidinone moiety, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a cyclization reaction involving a suitable precursor.
Benzyl Ester Formation: The final step involves esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of oxazolidinone and piperidine derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone moiety can form hydrogen bonds with active site residues, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)morpholine-1-carboxylate
- Benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)pyrrolidine-1-carboxylate
Uniqueness
Benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate is unique due to the presence of both the oxazolidinone and piperidine rings, which confer distinct chemical and biological properties. The combination of these two moieties allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-21(27-16-17-7-3-1-4-8-17)23-13-11-18(12-14-23)20-15-24(22(26)28-20)19-9-5-2-6-10-19/h1-10,18,20H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSFOUYINJBKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CN(C(=O)O2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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